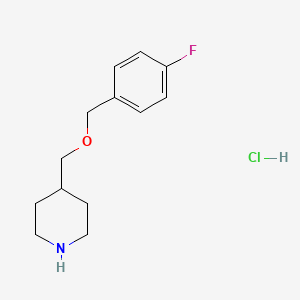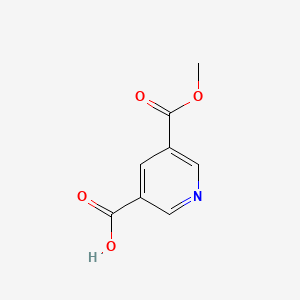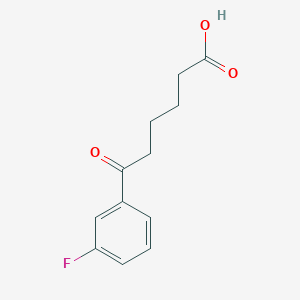
N2-Butyl-N2-methyl-2,5-pyridinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N2-Butyl-N2-methyl-2,5-pyridinediamine” is a chemical compound with the formula C₁₀H₁₇N₃ . It’s available for purchase from various scientific suppliers .
Physical And Chemical Properties Analysis
The molecular weight of “N2-Butyl-N2-methyl-2,5-pyridinediamine” is 179.26 g/mol . No further physical or chemical properties were found in the search results.Wissenschaftliche Forschungsanwendungen
Neurotoxicity Studies
- A study explored the neurotoxicity of industrial solvents like n-hexane and methyl n-butyl ketone, focusing on their metabolite, 2,5-hexanedione, which reacts with primary amines to form substituted pyrrole adducts. This reaction could explain the neurotoxicity observed in exposed individuals (DeCaprio, Olajos, & Weber, 1982).
Chemical Stability and Reactivity
- Research on methyl and n-butyl thorium complexes demonstrated the thermal stability of the n-butyl complex, even at 60 degrees Celsius, contrasting with the instability of its methyl analogues (Cruz, Emslie, Jenkins, & Britten, 2010).
Ionic Liquid Studies
- The structure and conformational properties of N-butyl-N-methyl-pyrrolidinium ions in various salts were analyzed using Raman spectroscopy and DFT calculations, revealing insights into their stability and structural dynamics (Fujimori et al., 2007).
Functionalization and Stabilization of Nanoparticles
- A study focused on the successful functionalization and stabilization of TiO2 nanoparticles using a compound with a catechol anchor and positively charged pyridine groups, demonstrating its potential in creating layer-by-layer assemblies for solar cell construction (Burger et al., 2015).
Eigenschaften
IUPAC Name |
2-N-butyl-2-N-methylpyridine-2,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-3-4-7-13(2)10-6-5-9(11)8-12-10/h5-6,8H,3-4,7,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDCVFJQYKDZFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Butyl-N2-methyl-2,5-pyridinediamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

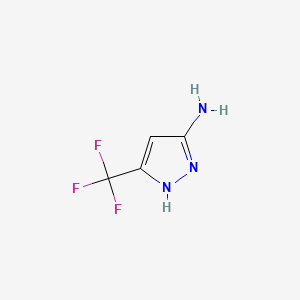
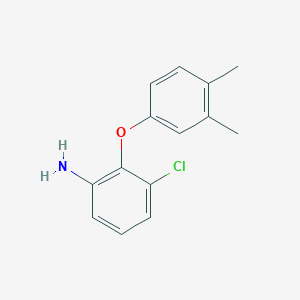
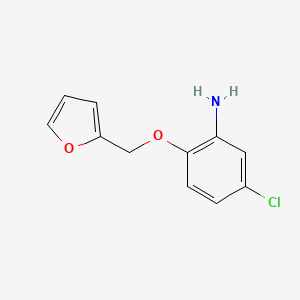
![3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1319694.png)
![3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1319695.png)

